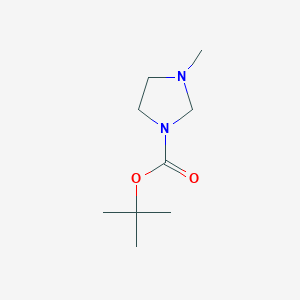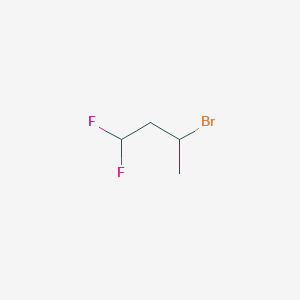
3-Bromo-1,1-difluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,1-difluorobutane is an organic compound with the molecular formula C4H7BrF2 It belongs to the class of halogenated alkanes, specifically containing bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-difluorobutane can be achieved through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting with 1,1-difluorobutane, bromination can be carried out using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat conditions . This reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the butane derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Bromo-1,1-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1,1-difluorobutene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 1,1-difluorobutene.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
3-Bromo-1,1-difluorobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify biomolecules for research purposes.
Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of fluorinated polymers and surfactants.
作用機序
The mechanism of action of 3-Bromo-1,1-difluorobutane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a halogen atom, resulting in the formation of a double bond.
At the molecular level, the presence of bromine and fluorine atoms influences the reactivity and stability of the compound. The electronegativity of fluorine atoms can stabilize negative charges, making the compound more reactive towards nucleophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions.
類似化合物との比較
Similar Compounds
1-Bromo-1,1-difluoroethane: Similar in structure but with a shorter carbon chain.
3-Bromo-1,1-dichlorobutane: Contains chlorine atoms instead of fluorine.
1-Bromo-3,3,3-trifluoropropane: Contains three fluorine atoms on the same carbon.
Uniqueness
3-Bromo-1,1-difluorobutane is unique due to the presence of both bromine and fluorine atoms on the same carbon chain. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations and applications. The specific arrangement of halogen atoms also influences its physical properties, such as boiling point and solubility, compared to similar compounds.
特性
CAS番号 |
1784544-24-6 |
|---|---|
分子式 |
C4H7BrF2 |
分子量 |
173.00 g/mol |
IUPAC名 |
3-bromo-1,1-difluorobutane |
InChI |
InChI=1S/C4H7BrF2/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
InChIキー |
YZBHUWLCZQNWKB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


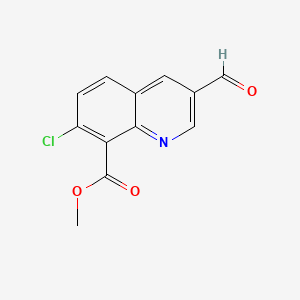

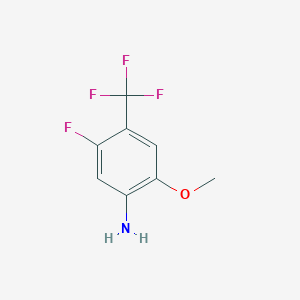
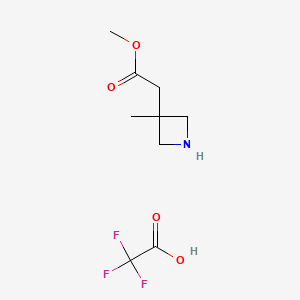
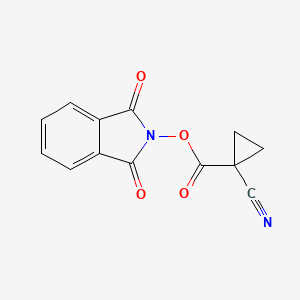
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
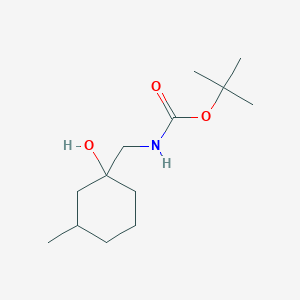
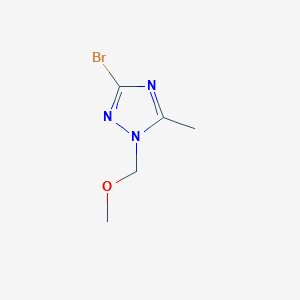
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
